rac-tert-butyl N-[(3R,4S)-1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate, trans rac-tert-butyl N-[(3R,4S)-1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate, trans
Brand Name: Vulcanchem
CAS No.: 1909286-55-0
VCID: VC11990185
InChI: InChI=1S/C20H28N4O2/c1-20(2,3)26-19(25)22-18-14-24(11-15-8-6-5-7-9-15)13-17(18)16-10-21-23(4)12-16/h5-10,12,17-18H,11,13-14H2,1-4H3,(H,22,25)/t17-,18+/m0/s1
SMILES: CC(C)(C)OC(=O)NC1CN(CC1C2=CN(N=C2)C)CC3=CC=CC=C3
Molecular Formula: C20H28N4O2
Molecular Weight: 356.5 g/mol

rac-tert-butyl N-[(3R,4S)-1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate, trans

CAS No.: 1909286-55-0

Cat. No.: VC11990185

Molecular Formula: C20H28N4O2

Molecular Weight: 356.5 g/mol

* For research use only. Not for human or veterinary use.

rac-tert-butyl N-[(3R,4S)-1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate, trans - 1909286-55-0

Specification

CAS No. 1909286-55-0
Molecular Formula C20H28N4O2
Molecular Weight 356.5 g/mol
IUPAC Name tert-butyl N-[(3S,4R)-1-benzyl-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]carbamate
Standard InChI InChI=1S/C20H28N4O2/c1-20(2,3)26-19(25)22-18-14-24(11-15-8-6-5-7-9-15)13-17(18)16-10-21-23(4)12-16/h5-10,12,17-18H,11,13-14H2,1-4H3,(H,22,25)/t17-,18+/m0/s1
Standard InChI Key HQYMBLMGRPVIGR-ZWKOTPCHSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H]1CN(C[C@H]1C2=CN(N=C2)C)CC3=CC=CC=C3
SMILES CC(C)(C)OC(=O)NC1CN(CC1C2=CN(N=C2)C)CC3=CC=CC=C3
Canonical SMILES CC(C)(C)OC(=O)NC1CN(CC1C2=CN(N=C2)C)CC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, tert-butyl NN-[(3S,4R)-1-benzyl-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]carbamate, reflects its trans-configuration at the pyrrolidine ring’s C3 and C4 positions . Key structural elements include:

  • A pyrrolidine ring with a carbamate group at C3.

  • A benzyl substituent at the pyrrolidine’s N1 position.

  • A 1-methylpyrazol-4-yl group at C4.

The stereochemistry is critical for its biological interactions, as evidenced by its specified (3R,4S) configuration in the racemic mixture .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS No.1909286-55-0
Molecular FormulaC20H28N4O2\text{C}_{20}\text{H}_{28}\text{N}_4\text{O}_2
Molecular Weight356.5 g/mol
InChI KeyHQYMBLMGRPVIGR-ZWKOTPCHSA-N
SMILESCC(C)(C)OC(=O)N[C@@H]1CN(C[C@H]1C2=CN(N=C2)C)CC3=CC=CC=C3

Synthesis and Stereochemical Control

Synthetic Pathways

The synthesis involves multi-step organic reactions under controlled conditions to achieve stereochemical fidelity:

  • Pyrrolidine Ring Formation: Cyclization of a linear precursor (e.g., γ-amino alcohol) catalyzed by acids or bases.

  • Benzyl Group Introduction: Alkylation of the pyrrolidine nitrogen using benzyl halides under inert atmospheres.

  • Pyrazole Functionalization: Suzuki-Miyaura coupling or nucleophilic substitution to attach the 1-methylpyrazole moiety.

  • Carbamate Protection: Reaction with tert-butyl carbamate using phosgene derivatives or carbonyldiimidazole.

Critical parameters include:

  • Temperature: 0–25°C during sensitive steps to prevent racemization.

  • Atmosphere: Nitrogen or argon to avoid oxidation of intermediates.

Stereochemical Considerations

The trans configuration at C3 and C4 is enforced by steric hindrance during ring closure. Computational modeling (e.g., DFT calculations) predicts that the cis isomer would exhibit unfavorable van der Waals clashes between the benzyl and pyrazole groups .

Biological Activities and Mechanistic Insights

Enzymatic Interactions

While direct biochemical data remain limited, structural analogs of this compound exhibit:

  • Kinase Inhibition: Pyrazole-containing carbamates often target ATP-binding pockets in kinases (e.g., JAK2, EGFR).

  • GPCR Modulation: The benzyl-pyrrolidine scaffold is common in ligands for dopamine and serotonin receptors.

Structural Analogues and Derivatives

Table 2: Comparative Analysis of Analogues

CompoundKey ModificationPotential Use
rac-(3R,4R)-1-benzyl-4-(1-methylpyrazol-5-yl)pyrrolidine-3-carboxylic acid HClCarboxylic acid substitutionProdrug development
tert-butyl N-[(3R,4S)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]carbamateLack of benzyl groupMetabolic stability studies

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